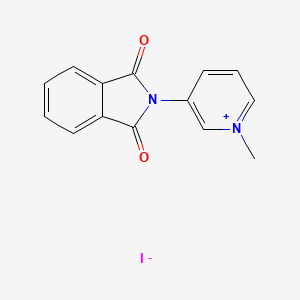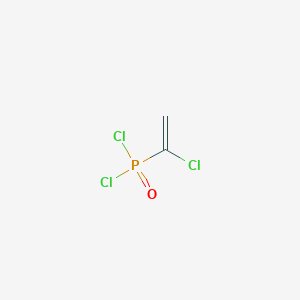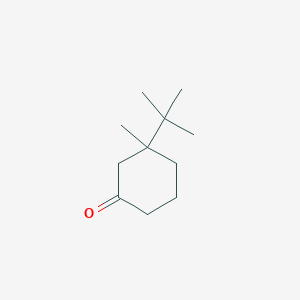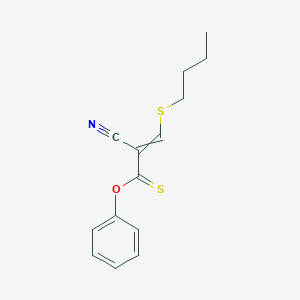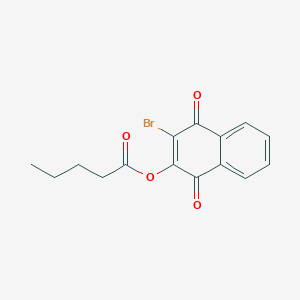![molecular formula C12H24N2O4 B14349753 Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]- CAS No. 91565-42-3](/img/structure/B14349753.png)
Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C12H24N2O4 It is a derivative of ethanediamide, featuring two hydroxymethyl groups and two methylpropyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- can be synthesized through the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylpropylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanediamide, N,N’-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
- N,N’-bis(2-hydroxyphenyl)ethanediamide
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is unique due to the presence of both hydroxymethyl and methylpropyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
91565-42-3 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N,N'-bis(1-hydroxy-3-methylbutan-2-yl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c1-7(2)9(5-15)13-11(17)12(18)14-10(6-16)8(3)4/h7-10,15-16H,5-6H2,1-4H3,(H,13,17)(H,14,18) |
InChI-Schlüssel |
WBNFUWMUXIOATD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

